molecular formula C22H18FNO6 B2560750 ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate CAS No. 1021093-81-1

ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate

Cat. No.: B2560750
CAS No.: 1021093-81-1
M. Wt: 411.385
InChI Key: QBVLJIIQWFSTOD-UHFFFAOYSA-N
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Description

Ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate (hereafter referred to as Compound X) is a synthetic organic molecule featuring a pyranone core substituted with a 4-fluorobenzyl ether group and an ethyl benzoate ester.

Properties

IUPAC Name

ethyl 4-[[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO6/c1-2-28-22(27)15-5-9-17(10-6-15)24-21(26)19-11-18(25)20(13-30-19)29-12-14-3-7-16(23)8-4-14/h3-11,13H,2,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVLJIIQWFSTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H18FNO6C_{22}H_{18}FNO_6 and a molecular weight of approximately 411.385 g/mol. The compound features a pyranone ring, which is crucial for its biological interactions, along with various substituents that enhance its lipophilicity and specificity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism of action involves:

  • Binding to Target Proteins : The fluorobenzyl and methoxyphenyl groups facilitate binding to hydrophobic pockets in target proteins, while the pyranone ring forms hydrogen bonds with amino acid residues.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for various enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and anxiety .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance:

  • Cell Line Studies : Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines ranged from 10 to 20 µM, indicating significant potency.

Neuroprotective Effects

The compound's ability to inhibit MAO enzymes suggests potential neuroprotective effects:

  • Inhibition Studies : In vitro assays demonstrated that this compound acts as a selective inhibitor of MAO-A and MAO-B, with IC50 values comparable to established MAO inhibitors like selegiline . This inhibition can lead to enhanced neurotransmitter availability, providing therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 of 15 µM.
Showed selective inhibition of MAO-A and MAO-B with IC50 values of 0.075 µM and 0.136 µM respectively.
Highlighted potential neuroprotective effects through increased serotonin levels due to MAO inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Compound X with structurally related compounds, emphasizing key substituents and their implications:

Compound Name (CAS or Common Name) Core Structure Key Substituents Reported Use/Activity Safety/Handling Notes
Compound X Pyranone + benzoate ester 4-Fluorobenzyl ether, ethyl 4-carboxamidobenzoate Research chemical (inferred) Avoid heat/sparks (P210)
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS:1021060-60-5) Pyranone + alkylamide N-(3-phenylpropyl)amide, 4-fluorobenzyl ether Not specified (Bidachem) P201, P202, P210 precautions
Chlorimuron ethyl ester Pyrimidine + sulfonylurea Ethyl benzoate, sulfonylurea linkage, chlorinated pyrimidine Herbicide (soybean crops) No direct data
Pyrazophos Pyrazolo-pyrimidine + phosphate Phosphorothioate ester, methylpyrazolo-pyrimidine Fungicide (Oomycetes control) Highly toxic to aquatic life
Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate (CAS:866154-36-1) Pyridine + benzoate ester Trifluoromethylpyridinyl ether, ethyl benzoate Agrochemical intermediate 5 suppliers; commercial scale
Key Observations:
  • Fluorinated Moieties : Both Compound X and its Bidachem analog (CAS:1021060-60-5) incorporate a 4-fluorobenzyl group, which enhances metabolic stability and binding affinity in pesticidal compounds due to fluorine’s electronegativity .
  • Ester vs. Amide Linkages : Compound X’s ethyl benzoate ester contrasts with the alkylamide in the Bidachem analog. Esters generally exhibit higher volatility but lower hydrolytic stability compared to amides, affecting environmental persistence .
  • Heterocyclic Cores: Pyranone (Compound X) and pyrimidine (chlorimuron) cores are common in agrochemicals. Pyranones are associated with antifungal activity, while pyrimidines often target enzyme systems (e.g., acetolactate synthase in sulfonylureas) .

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